molecular formula C7H11ClN2O B2489624 5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole CAS No. 119738-08-8

5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole

Cat. No.: B2489624
CAS No.: 119738-08-8
M. Wt: 174.63
InChI Key: KZHHANWXUVKDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole: is a heterocyclic compound that contains an oxadiazole ring substituted with a 1-chloroethyl group at the 5-position and a propyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a carboxylic acid derivative, followed by chlorination and alkylation steps. For example, the reaction of 3-propyl-1,2,4-oxadiazole with 1-chloroethyl chloride in the presence of a base such as sodium hydroxide can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 1-position can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxadiazole, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-vinyl-1H-pyrazoles: These compounds share a similar structure with a chloroethyl group but differ in the heterocyclic ring.

    1-Chloroethyl chloroformate: This compound has a similar chloroethyl group but is used primarily as a reagent in organic synthesis.

Uniqueness

5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and physical properties. Its combination of a chloroethyl group and a propyl group makes it versatile for various applications in research and industry.

Properties

IUPAC Name

5-(1-chloroethyl)-3-propyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-3-4-6-9-7(5(2)8)11-10-6/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHHANWXUVKDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.